

Copanlisib overall survival progression-free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Copanlisib

CAS No.: 1032568-63-0

Cat. No.: S001528

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Efficacy Outcomes from Clinical Trials

The following table summarizes the key survival and response data for **copanlisib** from two primary studies.

Metric	Population (Trial)	Result	Citation
Objective Response Rate (ORR)	Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up, n=142)	60.6%	[1]
ORR	Relapsed/Refractory Follicular Lymphoma (CHRONOS-1, n=104)	58.65%	[2]
ORR	Relapsed/Refractory Marginal Zone Lymphoma (MZL) (CHRONOS-1, n=23)	78.3%	[3]
Median Progression-Free Survival (PFS)	Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up)	12.5 months	[1]
Median PFS	Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, initial analysis)	11.2 months	[2]
Median PFS	Relapsed/Refractory Marginal Zone Lymphoma (MZL)	24.1 months	[3]

Metric	Population (Trial)	Result	Citation
Median Duration of Response (DOR)	Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up)	14.1 months	[1]
Median DOR	Relapsed/Refractory Marginal Zone Lymphoma (MZL)	17.4 months	[3]
Median Overall Survival (OS)	Relapsed/Refractory Indolent Lymphoma (CHRONOS-1, 2-yr follow-up)	42.6 months	[1]
Median OS	Relapsed/Refractory Marginal Zone Lymphoma (MZL)	Not Reached	[3]

Experimental Protocol & Trial Design

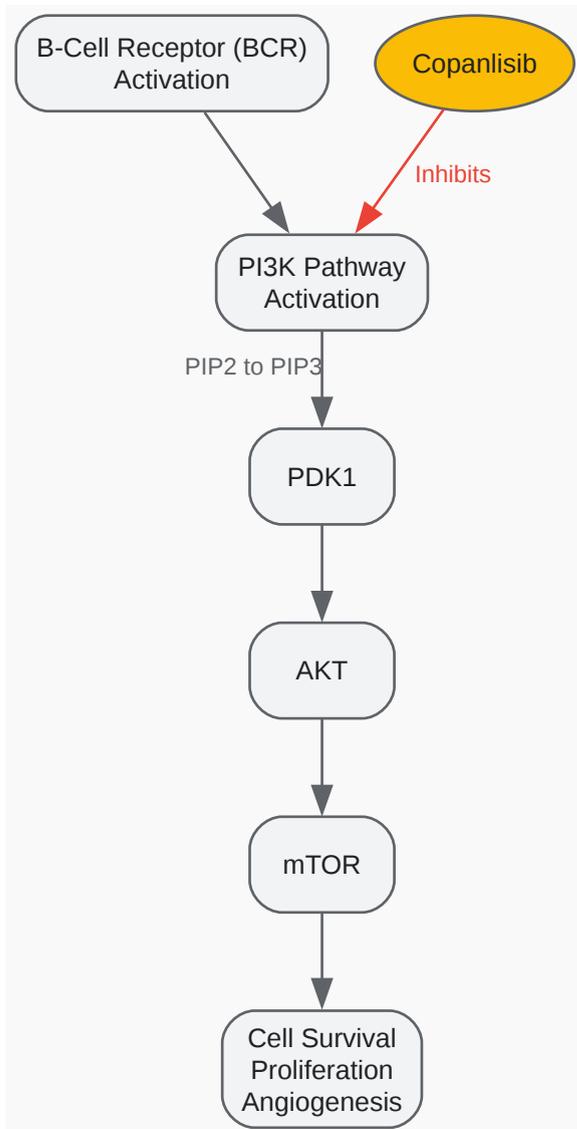
The efficacy data above primarily comes from the **CHRONOS-1 trial**, a pivotal, single-arm, multicenter, phase II study.

- **Patient Population:** The trial enrolled 142 patients with histologically confirmed indolent B-cell lymphoma (e.g., Follicular Lymphoma, Marginal Zone Lymphoma) who had relapsed after or were refractory to **at least two prior systemic therapies**. All patients had prior exposure to rituximab and an alkylating agent [1] [2].
- **Intervention:** Patients received **copanlisib 60 mg** as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle. Treatment continued until disease progression or unacceptable toxicity [1] [2].
- **Primary Endpoint:** The primary efficacy endpoint was **Objective Response Rate (ORR)**, which includes both Complete and Partial Responses, as assessed by an independent review committee [1].
- **Key Secondary Endpoints:** These included Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety [1].

Mechanism of Action and Signaling Pathway

Copanlisib is a pan-class I **phosphatidylinositol 3-kinase (PI3K) inhibitor**. Its primary mechanism involves the reversible inhibition of PI3K signaling in malignant B-cells [4].

The diagram below illustrates how **copanlisib** targets this key cell survival pathway.



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Copanlisib predominantly targets the **PI3K-alpha** and **PI3K-delta** isoforms. PI3K-delta is crucial for B-cell proliferation and survival, while PI3K-alpha is often implicated in relapsed disease. By blocking these isoforms, **copanlisib** inhibits the downstream PI3K/AKT/mTOR signaling cascade, leading to reduced cell viability and induction of apoptosis in malignant B-cells [4].

Safety and Tolerability Profile

The safety profile of **copanlisib** is characterized by manageable, often transient adverse events. Long-term follow-up data indicates that these events do not worsen with prolonged exposure [1].

- **Common Treatment-Emergent Adverse Events:** The most frequent all-grade adverse events were **transient hyperglycemia** (50%), **diarrhea** (35.2%), **transient hypertension** (29.6%), and **neutropenia** (28.9%) [1].
- **Management:** Hyperglycemia and hypertension are typically infusion-related and transient, occurring during or shortly after infusion and resolving within a few hours [1] [2]. Neutropenia requires monitoring of blood counts.
- **Comparative Safety:** Unlike some oral PI3K inhibitors, long-term treatment with **copanlisib** did not show an increased incidence of severe toxicities like pneumonitis or colitis, and it carries no FDA black box warnings [1].

Summary and Context

- **Efficacy: Copanlisib** provides a **durable treatment option** for patients with relapsed or refractory indolent lymphoma, including those with heavily pretreated disease. The 42.6-month median overall survival in the broader indolent lymphoma population is notable [1].
- **Therapeutic Role:** Based on this data, **copanlisib** received FDA accelerated approval for adult patients with relapsed follicular lymphoma after at least two prior systemic therapies [2]. Its efficacy in Marginal Zone Lymphoma is particularly strong, as shown by the 78.3% response rate [3].
- **Ongoing Research:** Current investigations are exploring **copanlisib** in combination with other agents, such as rituximab, to enhance efficacy further [5].

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To cite this document: Smolecule. [Copanlisib overall survival progression-free survival data].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001528#copanlisib-overall-survival-progression-free-survival-data>]

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